molecular formula C5H6BrF B3244336 1-Bromo-1-fluoro-2-vinylcyclopropane CAS No. 161492-57-5

1-Bromo-1-fluoro-2-vinylcyclopropane

Cat. No.: B3244336
CAS No.: 161492-57-5
M. Wt: 165 g/mol
InChI Key: PLQNQFXBKNKZJN-UHFFFAOYSA-N
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Description

1-Bromo-1-fluoro-2-vinylcyclopropane is an organofluorine compound with the molecular formula C₅H₆BrF. This compound is characterized by a cyclopropane ring substituted with a bromine atom, a fluorine atom, and a vinyl group. It is used primarily in research settings due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-fluoro-2-vinylcyclopropane can be synthesized through various methods. One common approach involves the reaction of 1-bromo-2-fluoroethene with a suitable cyclopropanation reagent under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to ensure the stability of the cyclopropane ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound is generally produced in small quantities for research purposes. The production process involves stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-fluoro-2-vinylcyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of more complex molecules.

    Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring can be opened, leading to the formation of linear or branched products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically conducted in polar solvents like water or ethanol.

    Addition Reactions: Electrophiles such as halogens or hydrogen halides are used, often in the presence of a catalyst.

    Cyclopropane Ring Opening: Conditions such as high temperatures or the presence of strong acids or bases can induce ring opening.

Major Products Formed:

    Substitution Reactions: Products include 1-fluoro-2-vinylcyclopropanol or 1-fluoro-2-vinylcyclopropylamine.

    Addition Reactions: Products include 1-bromo-1-fluoro-2-(halovinyl)cyclopropane.

    Cyclopropane Ring Opening: Products vary depending on the specific conditions but can include linear or branched alkenes.

Scientific Research Applications

1-Bromo-1-fluoro-2-vinylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-1-fluoro-2-vinylcyclopropane involves its reactivity with various nucleophiles and electrophiles. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, which can include nucleophilic substitution, electrophilic addition, and cyclopropane ring opening.

Comparison with Similar Compounds

    1-Bromo-2-fluorocyclopropane: Similar in structure but lacks the vinyl group, leading to different reactivity and applications.

    1-Fluoro-2-vinylcyclopropane: Lacks the bromine atom, resulting in different chemical properties and reactivity.

    1-Bromo-1-fluorocyclopropane:

Uniqueness: 1-Bromo-1-fluoro-2-vinylcyclopropane is unique due to the presence of both bromine and fluorine atoms along with a vinyl group on the cyclopropane ring. This combination of substituents imparts distinct reactivity and makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

1-bromo-2-ethenyl-1-fluorocyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrF/c1-2-4-3-5(4,6)7/h2,4H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQNQFXBKNKZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CC1(F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-1-fluoro-2-vinylcyclopropane
Reactant of Route 2
1-Bromo-1-fluoro-2-vinylcyclopropane
Reactant of Route 3
1-Bromo-1-fluoro-2-vinylcyclopropane
Reactant of Route 4
1-Bromo-1-fluoro-2-vinylcyclopropane
Reactant of Route 5
1-Bromo-1-fluoro-2-vinylcyclopropane
Reactant of Route 6
1-Bromo-1-fluoro-2-vinylcyclopropane

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